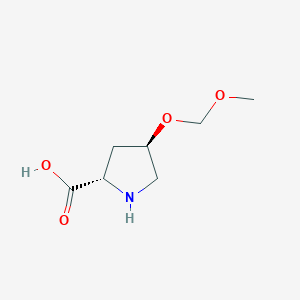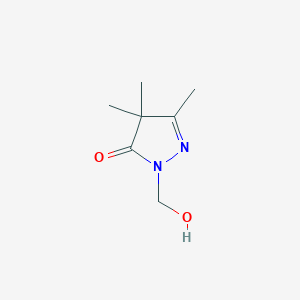![molecular formula C9H6ClNO2S B12885682 2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride typically involves the chlorination of 2-(Methylthio)benzo[d]oxazole-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by the oxidation of the methylthio group.
科学研究应用
2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
相似化合物的比较
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acyl chloride group but shares the core benzo[d]oxazole structure.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride is unique due to the presence of both the methylthio and acyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H6ClNO2S |
|---|---|
分子量 |
227.67 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1,3-benzoxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO2S/c1-14-9-11-7-5(8(10)12)3-2-4-6(7)13-9/h2-4H,1H3 |
InChI 键 |
GZNZNQRICMTNQJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC=C2O1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)




![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)

![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)



